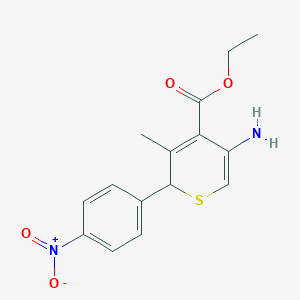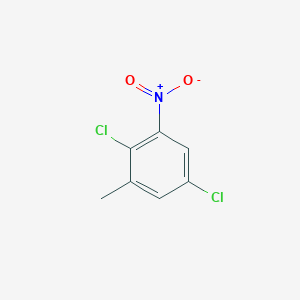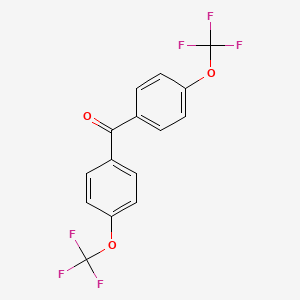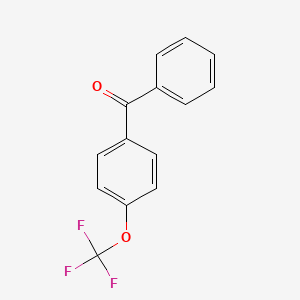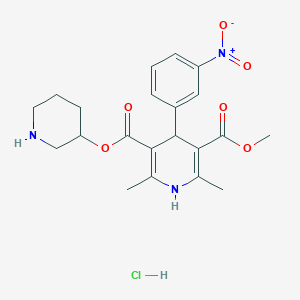
2-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran (2-MePEtMgBr/THF) is an organometallic reagent used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that is widely used in research, industrial, and pharmaceutical applications. 2-MePEtMgBr/THF is a versatile reagent that can be used in a variety of reactions, including the synthesis of alcohols, aldehydes, ketones, amines, and other functional groups. It is a useful reagent for the synthesis of complex molecules, and its reactivity and selectivity make it an important tool in the development of new drugs and other products.
Mécanisme D'action
The mechanism of action of 2-MePEtMgBr/THF is based on the Grignard reaction. In this reaction, the magnesium atom of the 2-MePEtMgBr/THF reagent acts as a nucleophile, attacking the electrophilic carbon of the substrate. This leads to the formation of a new carbon-carbon bond, and the formation of the desired product.
Biochemical and Physiological Effects
2-MePEtMgBr/THF is not known to have any biochemical or physiological effects in humans or animals. It is a reagent used in the laboratory, and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
2-MePEtMgBr/THF is a versatile reagent that has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. It is also highly reactive, and it can be used to synthesize a wide range of molecules. However, it is also a highly reactive reagent, and it can be hazardous if not handled properly.
Orientations Futures
In the future, 2-MePEtMgBr/THF may be used in the development of more efficient syntheses of complex molecules. It may also be used to develop new methods for the synthesis of polymers and other materials. Additionally, it may be used to develop new methods for the synthesis of pharmaceuticals and agrochemicals. Finally, it may be used to develop new methods for the synthesis of natural products.
Méthodes De Synthèse
2-MePEtMgBr/THF is synthesized by the reaction of 2-methylphenethylmagnesium bromide with tetrahydrofuran. The reaction is typically carried out in a dry, inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, and the reaction is complete within minutes. The reaction is an example of a Grignard reaction, which is a type of organometallic reaction that is used to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-MePEtMgBr/THF is widely used in scientific research, particularly in the field of organic synthesis. It is used to synthesize a variety of molecules, including alcohols, aldehydes, ketones, amines, and other functional groups. It is also used in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and other products. 2-MePEtMgBr/THF is also used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
magnesium;1-ethyl-2-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXWVXFPJINMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)


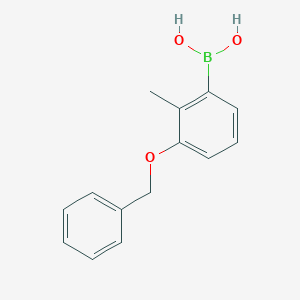
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
